molecular formula C12H14O4 B1423937 6-Methoxy-chroman-3-carboxylic acid methyl ester CAS No. 885271-68-1

6-Methoxy-chroman-3-carboxylic acid methyl ester

Cat. No.: B1423937
CAS No.: 885271-68-1
M. Wt: 222.24 g/mol
InChI Key: WERLGODIYDNVKK-UHFFFAOYSA-N
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Description

6-Methoxy-chroman-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H14O4 . It has a molecular weight of 222.24 g/mol . The compound is also known by other names such as methyl 6-methoxy-3-chromanecarboxylate and methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3 . The Canonical SMILES representation is COC1=CC2=C(C=C1)OCC(C2)C(=O)OC .


Physical and Chemical Properties Analysis

This compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its topological polar surface area is 44.8 Ų . The compound has a complexity of 253 .

Scientific Research Applications

Chemical Synthesis and Characterization

Research into 6-Methoxy-chroman-3-carboxylic acid methyl ester and its analogs has primarily focused on their synthesis and structural characterization. For example, studies have described the synthesis of various methyl esters, including those related to chroman-3-carboxylic acid, through different chemical reactions and conditions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceutical research (Zamojski, Chmielewski, & Konowal, 1970), (Yoo, Kim Hye, & Kyu, 1990).

Analytical Chemistry

In analytical chemistry, derivatives of this compound have been used for chromatographic analysis. For instance, the preparation of methyl esters for gas chromatographic analysis highlights their utility in analytical methods. This application is significant in the context of environmental and agricultural research, where such analytical techniques are essential (Thio, Kornet, Tan, & Tompkins, 1979).

Pharmaceutical Intermediates

Some studies have explored the use of this compound derivatives as intermediates in the synthesis of pharmaceutically active compounds. These compounds have potential applications in drug development, especially in creating new therapeutic agents. The research indicates the significance of these esters in medicinal chemistry and drug synthesis (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Biological Activity

Investigations into the cytotoxic potential of this compound derivatives have been conducted. These studies are crucial for understanding the biological activities of these compounds, particularly in the context of cancer research. The potential cytotoxic activities against human cancer cell lines suggest their relevance in the development of anticancer drugs (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Mechanism of Action

While the mechanism of action for 6-Methoxy-chroman-3-carboxylic acid methyl ester is not explicitly mentioned, one of its derivatives, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide ((S)-7c), has been found to possess ROCK2 inhibitory activity with an IC50 value of 3 nM and 22.7-fold isoform selectivity (vs. ROCK1). Molecular docking indicated that hydrophobic interactions were the key element for the high potency and isoform selectivity of (S)-7c .

Properties

IUPAC Name

methyl 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-3-4-11-8(6-10)5-9(7-16-11)12(13)15-2/h3-4,6,9H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERLGODIYDNVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696288
Record name Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-68-1
Record name Methyl 3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885271-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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